3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate
Description
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate is a benzoxazole derivative characterized by a 1,2-benzoxazole core substituted at position 3 with a (3-methoxyphenoxy)methyl group and at position 6 with an acetate ester. The benzoxazole scaffold is a nitrogen-oxygen-containing heterocycle known for its pharmacological relevance, particularly in central nervous system (CNS) disorders and antimicrobial applications . The methoxyphenoxy and acetate substituents contribute to its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for bioavailability and therapeutic efficacy.
Properties
IUPAC Name |
[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)22-14-6-7-15-16(18-23-17(15)9-14)10-21-13-5-3-4-12(8-13)20-2/h3-9H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXFBLTYYKLPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=NO2)COC3=CC=CC(=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate typically involves the reaction of 3-methoxyphenol with benzoxazole derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzoxazole/Benzisoxazole Cores
2.1.1. 3-(2-Methoxybenzyl)-1,2-benzoxazol-6-yl acetate
This compound shares the 1,2-benzoxazole core and acetate substituent at position 6 with the target molecule. However, its position 3 substituent is a 2-methoxybenzyl group instead of a (3-methoxyphenoxy)methyl chain. Key differences include:
- Substituent Position : The methoxy group on the benzyl ring is at the ortho (2-) position, compared to the meta (3-) position in the target compound. This alters electronic effects (e.g., electron-donating capacity) and steric interactions.
- Linker Group: The benzyl group (CH₂-C₆H₄) vs. The ether oxygen in the target compound may enhance solubility in polar solvents .
2.1.2. 3-{5-[4-(Cyclopentyloxy)-2-hydroxybenzoyl]-2-[(3-hydroxy-1,2-benzoxazol-6-yl)methoxy]phenyl}propanoic acid
This benzoxazole derivative () features a hydroxy group at position 6 and a complex substituent at position 3, including a cyclopentyloxybenzoyl moiety. Key contrasts:
- Functional Groups : The carboxylic acid group (vs. acetate ester) increases hydrophilicity but reduces membrane permeability.
2.1.3. 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzisoxazole
A benzisoxazole analogue () with a chloro(phenyl)methyl group at position 3 and a methyl group at position 6. Structural insights:
- Core Heterocycle : The isoxazole ring (vs. benzoxazole) introduces differences in aromaticity and hydrogen-bonding capacity.
- Crystallography : The benzisoxazole ring is planar, with substituents oriented nearly perpendicular to the ring, influencing packing interactions .
Triazine-Based Analogues
The triazine derivative in (methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate) shares methoxyphenoxy substituents but has a triazine core. Key distinctions:
- Core Reactivity : The electron-deficient triazine ring may engage in nucleophilic substitutions, unlike the benzoxazole core.
- Applications : Triazines are often used in agrochemicals, whereas benzoxazoles are prioritized in CNS drug design .
Physicochemical and Pharmacokinetic Comparisons
Substituent Effects on Properties
Biological Activity
3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl acetate is a synthetic organic compound that has attracted attention due to its unique structural features and potential biological activities. This compound contains a benzoxazole moiety and a methoxyphenyl group, which may contribute to its diverse pharmacological properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a benzoxazole ring, which is known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
Biological Activities
Research has indicated that this compound exhibits several notable biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of benzoxazole compounds can demonstrate cytotoxic effects against various tumor cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but shows promise based on structural similarities with known antitumor agents.
- Antimicrobial Properties : Compounds containing benzoxazole moieties have been studied for their antimicrobial properties. While specific data on this compound's antibacterial or antifungal efficacy is limited, the structural characteristics suggest potential activity against pathogens .
- Urease Inhibition : Similar compounds have shown urease inhibitory activity, which could have implications for treating infections caused by Helicobacter pylori. This property is significant as urease inhibitors are explored for their therapeutic potential in gastric disorders .
Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Cytotoxic effects on tumor cell lines | |
| Antimicrobial | Potential efficacy against bacteria/fungi | |
| Urease Inhibition | Inhibitory effects similar to known agents |
The exact mechanism of action for this compound is not yet fully understood. However, it is hypothesized that the benzoxazole ring may interact with biological targets through hydrogen bonding and π-π interactions, which are common in many drug-receptor interactions.
Future Directions
Further research is necessary to:
- Characterize Biological Profile : Comprehensive studies should be conducted to explore the full range of biological activities and mechanisms associated with this compound.
- Conduct Clinical Trials : If initial findings are promising, clinical trials will be essential to assess safety and efficacy in humans.
- Explore Derivatives : Investigating derivatives of this compound may yield analogs with enhanced biological activity or reduced toxicity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
